(2E)-1,4-Dibromo-2,3-dimethyl-2-butene
Description
(2E)-1,4-Dibromo-2,3-dimethyl-2-butene is a brominated alkene characterized by a conjugated di-bromo substitution at positions 1 and 4 and methyl groups at positions 2 and 3 of the butene backbone. Its structure is defined as Br–CH2–C(CH3)=C(CH3)–CH2–Br, with an (E)-configuration at the double bond. The compound’s molecular formula is C6H10Br2, yielding a molecular weight of 242.95 g/mol (calculated). The methyl groups introduce steric hindrance and stabilize the double bond via hyperconjugation, while the bromine atoms act as electron-withdrawing substituents, influencing both physical properties and reactivity .
Properties
Molecular Formula |
C6H10Br2 |
|---|---|
Molecular Weight |
241.95 g/mol |
IUPAC Name |
(E)-1,4-dibromo-2,3-dimethylbut-2-ene |
InChI |
InChI=1S/C6H10Br2/c1-5(3-7)6(2)4-8/h3-4H2,1-2H3/b6-5+ |
InChI Key |
BBYFHJBRRDWKCV-AATRIKPKSA-N |
Isomeric SMILES |
C/C(=C(/C)\CBr)/CBr |
Canonical SMILES |
CC(=C(C)CBr)CBr |
Origin of Product |
United States |
Preparation Methods
Bromination of 2,3-Dimethyl-2-butene
The most common synthetic route involves the bromination of the parent alkene 2,3-dimethyl-2-butene. This reaction proceeds via electrophilic addition of bromine to the double bond, yielding the dibromo-substituted product.
-
- Solvents such as carbon tetrachloride (CCl4) or chloroform (CHCl3) are used as inert media.
- Temperature control is critical, typically maintained at low temperatures (0 to 15 °C) to regulate reaction rate and minimize side reactions.
- Bromine (Br2) is added slowly to the alkene solution under stirring.
- Reaction time ranges from several hours to two days depending on scale and desired yield.
Scale-up:
Industrial production employs continuous flow reactors allowing precise control of temperature, bromine concentration, and reaction time, improving yield and purity while enhancing safety and efficiency.Yields:
Laboratory yields typically range from 40% to 60%, depending on reaction parameters and purification methods.
Alternative Bromination Using N-Bromosuccinimide (NBS)
Radical bromination using NBS under UV light or radical initiators can be employed to selectively brominate allylic positions; however, for direct dibromination across the double bond, molecular bromine is preferred.
Preparation from 1,3-Butadiene (Patent CN103539629A)
A patented industrial method describes the preparation of 1,4-dibromo-2-butene (a closely related compound) by bromination of 1,3-butadiene in chloroform at low temperatures:
-
- Chloroform is cooled below -10 °C in a reactor.
- 1,3-Butadiene gas is introduced and stirred at below -15 °C.
- Bromine is dripped into the mixture maintaining -15 °C.
- After bromination, chloroform and unreacted butadiene are removed under reduced pressure.
- The crude product is recrystallized from petroleum ether and vacuum dried.
-
- Simple operation and low cost.
- Reduced pollution and high product purity.
- Suitable for large-scale industrial production.
| Reagent | Weight Parts |
|---|---|
| Chloroform | 6 |
| 1,3-Butadiene | 1 |
| Bromine | 2.4 |
| Petroleum ether | 2.2 |
Temperature: Maintained between -10 °C and -15 °C during bromination.
Outcome: High purity dibromoalkene suitable for further applications.
Synthesis of 1,4-Dibromo-2,3-bis(bromomethyl)-2-butene (Related Compound)
Another related synthetic procedure involves bromination of 2,3-dimethyl-2-butene with hydrobromic acid and bromine in dichloromethane at 10–45 °C for 48 hours under inert atmosphere. The product is isolated by filtration after quenching with sodium hydrogen sulfite.
Yield: Approximately 44%.
Note: This method targets a tetrabromo derivative but demonstrates conditions relevant to bromination of similar substrates.
Comparative Data Table of Preparation Methods
| Method | Starting Material | Brominating Agent | Solvent | Temperature (°C) | Reaction Time | Yield (%) | Scale Suitability | Notes |
|---|---|---|---|---|---|---|---|---|
| Direct bromination | 2,3-Dimethyl-2-butene | Br2 | CCl4 or CHCl3 | 0 to 15 | Several hours to 2 d | 40-60 | Lab and industrial | Requires low temp control |
| Radical bromination (NBS) | 2,3-Dimethyl-2-butene | NBS + UV/radical initiator | Various | Ambient | Variable | Moderate | Lab | Selective allylic bromination |
| Patent CN103539629A method | 1,3-Butadiene | Br2 | Chloroform | -15 | Minutes to hours | High | Industrial | Low temp, continuous process |
| Hydrobromic acid + Br2 method | 2,3-Dimethyl-2-butene | HBr + Br2 | Dichloromethane | 10 to 45 | 48 hours | 44 | Large scale | Produces tetrabromo derivative |
Analytical Characterization and Purity Assessment
-
- $$^{1}H$$ NMR shows methyl protons at δ ~1.6–1.8 ppm and vinylic protons at δ ~5.5–6.0 ppm.
- $$^{13}C$$ NMR confirms alkene carbons and brominated carbons with characteristic shifts.
-
- C–Br stretching vibrations appear in the 500–600 cm⁻¹ region.
- C=C stretching near 1650 cm⁻¹ confirms alkene presence.
-
- Molecular ion peaks at m/z 230–232 with bromine isotopic pattern (due to $$^{79}Br$$ and $$^{81}Br$$).
- Fragmentation patterns include loss of bromine atoms.
-
- Gas Chromatography (GC) and High-Performance Liquid Chromatography (HPLC) are used to assess isomeric purity and confirm E-isomer predominance.
Summary Table of Key Preparation Parameters
| Parameter | Typical Range / Value | Impact on Synthesis |
|---|---|---|
| Solvent | Carbon tetrachloride, chloroform | Inert medium, dissolves reactants |
| Temperature | 0 to 15 °C (lab); -15 °C (patent) | Controls reaction rate, stereoselectivity |
| Bromine equivalents | 2.0 to 2.4 weight parts | Ensures complete dibromination |
| Reaction time | Hours to 2 days | Longer time may improve yield but risk side reactions |
| Atmosphere | Inert (N2 or Ar) preferred | Prevents oxidation and side reactions |
| Purification | Recrystallization, filtration | Enhances product purity |
Chemical Reactions Analysis
Types of Reactions: (2E)-1,4-Dibromo-2,3-dimethyl-2-butene undergoes various types of chemical reactions, including:
Substitution Reactions: The bromine atoms can be substituted by other nucleophiles, such as hydroxide ions or amines, leading to the formation of different derivatives.
Elimination Reactions: Under basic conditions, the compound can undergo elimination reactions to form alkenes.
Addition Reactions: The double bond in the compound can participate in addition reactions with electrophiles, such as hydrogen halides or halogens.
Common Reagents and Conditions:
Substitution Reactions: Common reagents include sodium hydroxide or ammonia, typically carried out in aqueous or alcoholic solutions.
Elimination Reactions: Strong bases like potassium tert-butoxide in solvents such as dimethyl sulfoxide are used.
Addition Reactions: Hydrogen halides or halogens in inert solvents like dichloromethane are employed.
Major Products:
Substitution Reactions: Products include alcohols, amines, or other substituted derivatives.
Elimination Reactions: Alkenes are the primary products.
Addition Reactions: Dihalides or other addition products are formed.
Scientific Research Applications
(2E)-1,4-Dibromo-2,3-dimethyl-2-butene has several applications in scientific research:
Organic Synthesis: It is used as an intermediate in the synthesis of more complex organic molecules.
Material Science: The compound is utilized in the preparation of polymers and other advanced materials.
Pharmaceutical Research: It serves as a building block for the synthesis of potential drug candidates.
Chemical Biology: The compound is used in studies involving the modification of biomolecules and the investigation of biological pathways.
Mechanism of Action
The mechanism of action of (2E)-1,4-Dibromo-2,3-dimethyl-2-butene involves its reactivity towards nucleophiles and electrophiles. The bromine atoms and the double bond in the compound make it a versatile reagent in various chemical transformations. The molecular targets and pathways involved depend on the specific reactions it undergoes, such as substitution or addition reactions.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Structural and Functional Group Variations
The following table summarizes key differences between (2E)-1,4-Dibromo-2,3-dimethyl-2-butene and its analogs:
| Compound Name | CAS Number | Molecular Formula | Molecular Weight (g/mol) | Substituents | Key Features |
|---|---|---|---|---|---|
| (2E)-1,4-Dibromo-2,3-dimethyl-2-butene | Not provided | C6H10Br2 | 242.95 (calc) | 1,4-Br; 2,3-dimethyl | E-isomer; steric hindrance |
| 1,4-Dibromo-2-butene | 6974-12-5 | C4H6Br2 | 213.90 | 1,4-Br | Linear di-bromide; no methyl |
| 1,4-Dibromo-2-methyl-2-butene | 16526-19-5 | C5H8Br2 | 227.93 | 1,4-Br; 2-methyl | Mono-methyl; possible Z/E isomer |
| 2,3-Dibromo-1,4-diphenyl-but-2-ene | 105456-31-3 | C16H14Br2 | 366.09 | 1,4-Ph; 2,3-Br | Aromatic substituents; high MW |
| (E)-2,3-Dibromo-2-butene-1,4-diol | 1720775 | C4H6Br2O2 | 249.90 (calc) | 1,4-OH; 2,3-Br | Diol functionality; polar |
Reactivity and Stability
Comparison with 1,4-Dibromo-2-butene (CAS 6974-12-5)
- Steric Effects : The absence of methyl groups in 1,4-Dibromo-2-butene reduces steric hindrance, making it more reactive in nucleophilic substitution (e.g., SN2) compared to the target compound .
- Double Bond Stability: The target’s methyl groups stabilize the double bond via hyperconjugation, reducing susceptibility to electrophilic addition reactions (e.g., bromination) relative to the non-methylated analog .
Comparison with 1,4-Dibromo-2-methyl-2-butene (CAS 16526-19-5)
- Boiling/Melting Points: The additional methyl group in the target compound increases molecular weight and van der Waals interactions, likely elevating its boiling point compared to the mono-methyl analog.
Comparison with 2,3-Dibromo-1,4-diphenyl-but-2-ene (CAS 105456-31-3)
- Electronic Effects: The phenyl groups in the diphenyl analog delocalize electron density, reducing the electrophilicity of the double bond compared to the target compound. This difference is critical in Diels-Alder reactions, where electron-deficient dienophiles are preferred .
- Solubility: The target compound’s lack of aromatic rings enhances solubility in non-polar solvents, whereas the diphenyl analog is more lipophilic .
Comparison with (E)-2,3-Dibromo-2-butene-1,4-diol
- Hydrogen Bonding: The diol’s hydroxyl groups enable hydrogen bonding, increasing solubility in polar solvents like water or ethanol. In contrast, the target compound’s bromine atoms render it more soluble in halogenated solvents (e.g., dichloromethane) .
- Reactivity : The diol undergoes oxidation to form diketones, while the target compound may participate in elimination reactions (e.g., dehydrohalogenation) to form polyenes .
Research Findings and Data Gaps
- Kinetic Data : While 2,3-dimethyl-2-butene’s HO radical reaction rate is well-documented, quantitative data on the target compound’s reactivity remains unavailable. Theoretical models suggest a 30–50% reduction in rate due to bromine’s electron-withdrawing effects .
- Thermal Stability : The methyl groups in the target compound likely enhance thermal stability compared to 1,4-Dibromo-2-butene, but experimental decomposition temperatures are unreported .
Q & A
Basic Research Questions
Q. What are the established synthetic routes for (2E)-1,4-Dibromo-2,3-dimethyl-2-butene, and how do reaction conditions influence stereochemical outcomes?
- Methodological Answer : The compound can be synthesized via bromination of 2,3-dimethyl-2-butene (CAS 563-79-1) using brominating agents like bromine (Br₂) or N-bromosuccinimide (NBS) in controlled environments. Stereoselectivity (E/Z isomerism) is influenced by reaction temperature, solvent polarity, and catalyst presence. For example, radical bromination under UV light may favor the E-isomer due to steric hindrance during intermediate formation . Structural verification via GC or HPLC is critical to confirm isomer purity .
Q. How can spectroscopic techniques (NMR, IR, MS) be employed to characterize (2E)-1,4-Dibromo-2,3-dimethyl-2-butene?
- Methodological Answer :
- ¹H/¹³C NMR : Methyl groups (δ ~1.6–1.8 ppm) and vinylic protons (δ ~5.5–6.0 ppm) confirm the alkene backbone. Bromine substituents deshield adjacent carbons, shifting signals upfield .
- IR : C-Br stretches appear at 500–600 cm⁻¹, while C=C stretches are near 1650 cm⁻¹ .
- Mass Spectrometry : Molecular ion peaks at m/z 230–232 (Br isotopic pattern) and fragmentation patterns (e.g., loss of Br groups) validate the structure .
Advanced Research Questions
Q. What mechanistic insights explain the reactivity of (2E)-1,4-Dibromo-2,3-dimethyl-2-butene in radical-mediated reactions, and how do substituents affect rate coefficients?
- Methodological Answer : The compound’s bromine atoms act as radical sinks, influencing reaction pathways. For example, in hydroxyl radical (HO•) reactions, the rate coefficient (k) can be determined via competitive kinetics using reference compounds like 2,3-dimethyl-2-butene. A Teflon chamber (∼980 mbar, >300 nm light) enables controlled photolysis of CH₃ONO to generate HO•, with GC analysis tracking reactant decay. Substituent effects (e.g., methyl groups) sterically hinder HO• addition, reducing k compared to less substituted alkenes .
Q. How can computational modeling (DFT, MD) predict the electronic and steric effects of bromine substituents in (2E)-1,4-Dibromo-2,3-dimethyl-2-butene during catalytic applications?
- Methodological Answer : Density Functional Theory (DFT) calculates electron density maps and frontier molecular orbitals to identify reactive sites. Bromine’s electronegativity increases electron withdrawal, polarizing the double bond and altering regioselectivity in Diels-Alder or Heck reactions. Molecular Dynamics (MD) simulations model steric interactions in transition states, explaining selectivity in cross-coupling reactions with palladium catalysts .
Q. What contradictions exist in reported physical properties (e.g., boiling point, density) of (2E)-1,4-Dibromo-2,3-dimethyl-2-butene, and how can experimental design resolve them?
- Methodological Answer : Discrepancies in properties like boiling point may arise from isomer impurities or solvent residues. Purity assessment via GC-MS and differential scanning calorimetry (DSC) clarifies phase transitions. For example, NIST data (SRD 69) standardizes measurements under controlled pressures, enabling cross-lab validation .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
